
N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine, also known as MT-45, is a synthetic opioid analgesic. It was first synthesized in the 1970s by a team of researchers at Purdue Pharma. MT-45 has been found to be a potent analgesic, with effects similar to those of morphine. However, it has also been found to have a number of drawbacks, including a high potential for abuse and addiction.
Mecanismo De Acción
N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine acts as an agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. It also has some affinity for the delta-opioid receptor. N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine is metabolized primarily by the liver, and its metabolites are excreted in the urine.
Biochemical and Physiological Effects:
N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has a number of biochemical and physiological effects. It has been found to be a potent analgesic, with effects similar to those of morphine. It also has sedative and anxiolytic effects, and can cause respiratory depression. N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been found to have a high potential for abuse and addiction, and can cause a number of adverse effects, including nausea, vomiting, and constipation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent analgesic, which makes it useful for studying the mechanisms of pain perception. However, its potential for abuse and addiction makes it difficult to use in studies involving human subjects. In addition, its effects on the central nervous system can make it difficult to interpret the results of experiments.
Direcciones Futuras
There are a number of future directions for research on N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine. One area of interest is its potential as a treatment for chronic pain. Researchers are also interested in studying its effects on the central nervous system, particularly its potential for causing addiction and dependence. In addition, there is interest in developing new synthetic opioids that have fewer adverse effects than N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine.
Métodos De Síntesis
N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine can be synthesized through a number of different methods. One common method involves the reaction of 2,3-dihydro-1H-inden-2-amine with methyl iodide in the presence of a strong base such as potassium tert-butoxide. The resulting product is then reduced using lithium aluminum hydride to yield N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine.
Aplicaciones Científicas De Investigación
N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has been the subject of a number of scientific studies, particularly in the field of pain management. Researchers have investigated its potential as a treatment for chronic pain, as well as its effects on the central nervous system. N-Methyl-2,3,3a,7a-tetrahydro-1H-isoindol-3a-amine has also been studied for its potential to cause addiction and dependence, as well as its potential to interact with other drugs.
Propiedades
Número CAS |
177337-08-5 |
|---|---|
Fórmula molecular |
C9H14N2 |
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
N-methyl-1,2,3,7a-tetrahydroisoindol-3a-amine |
InChI |
InChI=1S/C9H14N2/c1-10-9-5-3-2-4-8(9)6-11-7-9/h2-5,8,10-11H,6-7H2,1H3 |
Clave InChI |
NYGOKRSIGCKLLX-UHFFFAOYSA-N |
SMILES |
CNC12CNCC1C=CC=C2 |
SMILES canónico |
CNC12CNCC1C=CC=C2 |
Sinónimos |
3aH-Isoindol-3a-amine,1,2,3,7a-tetrahydro-N-methyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




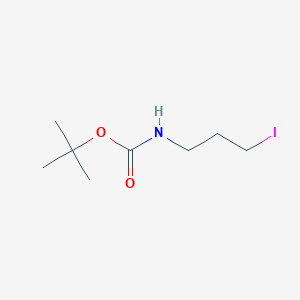




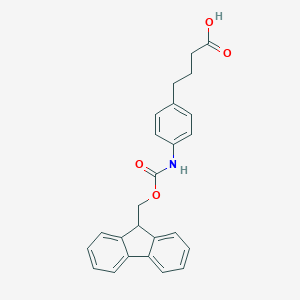
![N-[1-(6-tert-butyl-1,1-dimethyl-2,3-dihydroinden-4-yl)ethylidene]hydroxylamine](/img/structure/B66476.png)
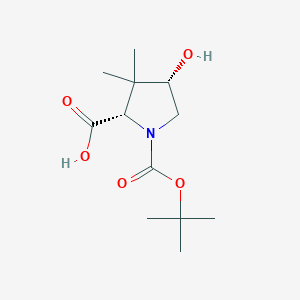
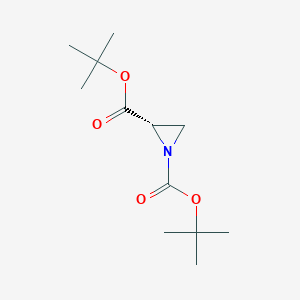
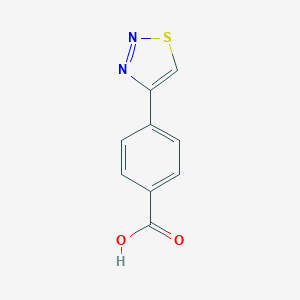

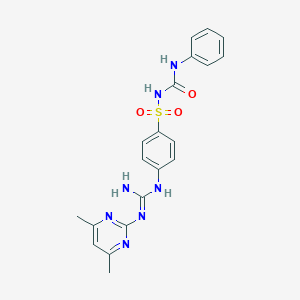
![Ethyl 2-[2-[(4-chlorophenyl)sulfonylmethyl]phenoxy]acetate](/img/structure/B66488.png)